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molecular formula C12H14O3 B139144 Ethyl 4-(3-oxopropyl)benzoate CAS No. 151864-81-2

Ethyl 4-(3-oxopropyl)benzoate

Cat. No. B139144
M. Wt: 206.24 g/mol
InChI Key: XDGGHWSPLSWRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582772B2

Procedure details

Ethyl 4-iodobenzoate (200 g, 0.725 mol) and allyl alcohol (63 g, 1.087 mol) are added to a stirred suspension of Sodium bicarbonate (152 g, 1.812 mol), tetrabutyl-ammounium bromide (117 g, 0.362 mol) and Palladium (II) acetate (3.2 g, 0.014 mol) in DMF (600 mL). The reaction mixture is warmed to 75-80° C. for 3-3.5 hours and cooled to 40° C. -50° C. Toluene (1 L) is added to the reaction mixture with vigorous agitation and the mixture is stirred for 15 min at room temperature. The resulting mixture is filtered through a celite pad. The pad is washed with toluene (2×200 mL). The filtrate and wash are combined, washed with water (3×1 L), evaporated to constant weight at 30° C.-40° C. and 10 mmHg. The crude product 147.5 g (98.8%, 84% by HPLC) of 4-(3-Oxo-propyl)-benzoic acid ethyl ester as dark brown oil is obtained. 1H NMR (DMSO-d6): δ1.38 (t, 3H), 2.81 (t, 2H), 3.03 (t, 2H), 4.39 (q, 2H), 7.27 (d, 2H), 7.98 (d, 2H), 9.81 (s, 1H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutyl-ammounium bromide
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:16])[CH:14]=[CH2:15].C(=O)(O)[O-].[Na+].C1(C)C=CC=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:9]([O:8][C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([CH2:15][CH2:14][CH:13]=[O:16])=[CH:3][CH:4]=1)[CH3:10] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
63 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
152 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
tetrabutyl-ammounium bromide
Quantity
117 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3.2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C. -50° C
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through a celite pad
WASH
Type
WASH
Details
The pad is washed with toluene (2×200 mL)
WASH
Type
WASH
Details
The filtrate and wash
WASH
Type
WASH
Details
washed with water (3×1 L)
CUSTOM
Type
CUSTOM
Details
evaporated to constant weight at 30° C.-40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)CCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147.5 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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